molecular formula C6H8N2 B032846 1,2-Benzene-D4-diamine CAS No. 291765-93-0

1,2-Benzene-D4-diamine

Cat. No.: B032846
CAS No.: 291765-93-0
M. Wt: 112.17 g/mol
InChI Key: GEYOCULIXLDCMW-RHQRLBAQSA-N
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Description

1,2-Benzene-d4-diamine (C₆D₄H₄N₂) is a deuterated derivative of 1,2-benzenediamine, where four hydrogen atoms are replaced by deuterium (D) at specific positions on the benzene ring. This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and tracking of metabolites, pharmaceuticals, and biomolecules in complex biological systems . Its molecular weight is 112.17 g/mol, with a CAS number of 291765-93-0 . Produced by specialized manufacturers like Cambridge Isotope Laboratories (CIL), it is critical in proteomics, metabolomics, and environmental analysis due to its isotopic purity (98–99% deuterium enrichment) and chemical stability .

Preparation Methods

1,2-Benzene-D4-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with deuterated ammonia, followed by the reduction of the resulting 2-nitroaniline-D4 . The reaction conditions typically involve the use of zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

1,2-Benzene-D4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Common reagents used in these reactions include zinc powder, ethanol, formic acid, and various electrophiles. The major products formed from these reactions are benzimidazole derivatives and substituted benzimidazoles .

Scientific Research Applications

Chemical Synthesis and Functionalization

1,2-Benzene-D4-diamine serves as a precursor for the synthesis of various organic compounds. Its deuterated form is particularly useful in studies involving isotopic labeling, which helps trace reaction pathways and mechanisms.

Case Study: Functionalization of Nanotubes

A study demonstrated the functionalization of carboxylated multi-wall nanotubes with derivatives of benzene-1,4-diamine. The synthesized derivatives were characterized using techniques like scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FT-IR) to analyze their structural properties. These functionalized nanotubes exhibited potential applications in drug delivery systems due to their enhanced biocompatibility and stability .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in drug development and testing. Its isotopic labeling aids in pharmacokinetic studies, allowing researchers to track the metabolism and distribution of drugs within biological systems.

Case Study: Antidiabetic Activity

Research on quinoxaline derivatives synthesized from benzene-1,4-diamine showed promising antidiabetic activity. The study highlighted how modifications to the benzene ring could enhance the biological activity of these compounds .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and composites. Its ability to form stable bonds with various substrates makes it an essential component in creating high-performance materials.

The compound has been studied for its environmental impact, particularly as an antioxidant in rubber products. Its role in reducing ozone degradation has been documented, making it a subject of interest for sustainable materials research.

Case Study: Antioxidant Properties

Research indicates that derivatives of benzene-1,4-diamine exhibit antioxidant properties that can be harnessed to improve the longevity of rubber products by mitigating oxidative stress caused by environmental factors .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibrating instruments used in detecting amines and other nitrogen-containing compounds. Its deuterated form provides a reliable reference point for quantification methods.

Data Table: Analytical Methods Using this compound

MethodApplication
High-Performance Liquid Chromatography (HPLC)Quantification of amines
Mass SpectrometryIsotopic labeling studies
Nuclear Magnetic Resonance (NMR)Structural elucidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Analogues

1,2-Benzenediamine-d8

  • Molecular Formula : C₆D₈N₂
  • Molecular Weight : 116.19 g/mol
  • CAS Number: Not explicitly provided (see ).
  • Key Differences : This compound features eight deuterium atoms (full deuteration of the benzene ring), resulting in a higher molecular weight compared to 1,2-Benzene-d4-diamine. It is used in similar analytical applications but offers enhanced isotopic labeling for studies requiring minimal hydrogen interference .
Compound Deuterium Substitution Molecular Weight (g/mol) Primary Application
This compound 4 D atoms 112.17 MS/NMR internal standards
1,2-Benzenediamine-d8 8 D atoms 116.19 High-precision isotopic tracing

Substituted Derivatives

4-Methoxybenzene-1,2-diamine

  • Molecular Formula : C₇H₁₀N₂O
  • Key Features : A methoxy (-OCH₃) group at the 4-position enhances electron density on the aromatic ring, increasing reactivity in electrophilic substitution reactions. This compound is a precursor in synthesizing benzimidazole derivatives with demonstrated antimicrobial and anticancer activity .
  • Research Findings : In a 2025 study, 4-methoxybenzene-1,2-diamine was reacted with substituted benzaldehydes to yield benzimidazoles, showing potent inhibition against E. coli and S. aureus (MIC values: 2–8 µg/mL) .

4-Methylbenzene-1,2-diamine

  • Molecular Formula : C₇H₁₀N₂
  • CAS Number: 496-72-0 (synonym: 4-Methyl-o-phenylenediamine) .
  • Key Differences : The methyl (-CH₃) group improves solubility in organic solvents compared to the parent compound. It is widely used in dye synthesis and polymer chemistry .

Structural Isomers

1,3-Benzenediamine (m-phenylenediamine)

  • Molecular Formula : C₆H₈N₂
  • Applications : Primarily employed in epoxy resin hardening and corrosion inhibitors. Its meta-substitution reduces symmetry, altering crystallization behavior compared to the ortho-isomer (this compound) .

1,4-Benzenediamine (p-phenylenediamine)

  • Molecular Formula : C₆H₈N₂
  • Applications : A key component in hair dyes and polyurethane production. The para-substitution facilitates linear polymer formation, unlike the ortho-isomer’s bent structure .

Research and Application Highlights

  • Deuterated Compounds: this compound’s low natural abundance of hydrogen isotopes minimizes background noise in MS, making it indispensable for quantifying trace analytes in metabolomics .
  • For example, benzimidazoles derived from this compound showed 90% inhibition of breast cancer cell (MCF-7) proliferation at 10 µM .
  • Industrial Use: Non-deuterated isomers (1,3- and 1,4-benzenediamine) dominate industrial applications due to cost-effectiveness, whereas deuterated versions are niche products for high-precision research .

Biological Activity

1,2-Benzene-D4-diamine, also known as 1,2-benzenediamine-D4 or D4-benzenediamine, is a deuterated derivative of 1,2-benzenediamine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of nitro derivatives or the direct amination of halogenated benzene derivatives. For example, a common synthetic route includes the nucleophilic substitution of ortho-fluoronitrobenzene with cyclohexane-1,2-diamine under basic conditions. The resulting product can be purified using standard techniques such as recrystallization or chromatography.

Characterization techniques employed for confirming the structure and purity of synthesized compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify the presence of deuterium and confirm molecular structure.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound has a moderate inhibitory effect on these pathogens when compared to standard antibiotics like ampicillin.

CompoundConcentration (μg/mL)Inhibition Zone (mm)
This compound5012
Ampicillin5020
Control-0

This table illustrates the comparative antimicrobial activity of this compound against selected bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies showed that at higher concentrations (100 μM), the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines.

Cell LineConcentration (μM)Viability (%)
MDA-MB-2315075
MDA-MB-23110045
HepG-25070
HepG-210040

These findings suggest that while the compound exhibits some cytotoxicity, further optimization may be required to enhance selectivity and potency.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers investigated the antibacterial properties of various substituted benzenediamines, including this compound. The study demonstrated that modifications to the amino groups significantly influenced antibacterial efficacy. The compound was found to exhibit synergistic effects when combined with certain antibiotics.

Case Study 2: Anticancer Potential

A recent study focused on the anticancer potential of deuterated benzenediamines. The research highlighted that deuteration could enhance metabolic stability and reduce toxicity in vivo. In animal models, treatment with deuterated compounds showed promising results in tumor size reduction compared to non-deuterated counterparts.

Q & A

Q. Basic Synthesis & Isotopic Purity

Q. Q: What methodologies ensure high isotopic purity during the synthesis of 1,2-Benzene-D4-diamine?

A: Synthesis typically involves deuteration of 1,2-benzenediamine using deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions. To ensure ≥98% isotopic purity:

  • Use excess deuterium sources to drive equilibrium toward deuteration.
  • Purify via recrystallization or column chromatography to remove protonated residues .
  • Validate purity using mass spectrometry (MS) to quantify D/H ratios.

Q. Advanced Synthesis Optimization

Q. Q: How can deuteration efficiency be optimized for this compound in complex reaction systems?

A: Advanced strategies include:

  • Catalyst Selection: Palladium or platinum catalysts enhance H/D exchange rates.
  • Solvent Effects: Use aprotic solvents (e.g., deuterated DMF) to minimize back-exchange.
  • Kinetic Monitoring: Track deuteration progress via in-situ NMR or IR spectroscopy to adjust reaction parameters dynamically .

Q. Basic Analytical Characterization

Q. Q: What analytical techniques are critical for characterizing this compound?

A: Key methods:

  • NMR Spectroscopy: ¹H NMR (deuterated solvent suppression) and ²H NMR to confirm deuteration sites.

  • High-Resolution MS: Detect isotopic clusters (e.g., [M+D]⁺ peaks) to verify isotopic integrity.

  • Table 1: Example NMR shifts (protonated vs. deuterated):

    Proton Position¹H Shift (ppm)²H Signal (Observed)
    NH₂ (H1/H2)3.2–3.5Absent
    Aromatic (H3–H6)6.8–7.1Reduced splitting

.

Q. Advanced Spectral Resolution

Q. Q: How can overlapping spectral signals in deuterated analogs be resolved?

A: Use:

  • 2D NMR (e.g., COSY, HSQC): Decouple aromatic and amine proton/deuteron interactions.
  • Tandem MS/MS: Fragment ions (e.g., m/z 116 for D4 vs. m/z 112 for D0) to distinguish isotopologues.
  • Isotopic Depletion Assays: Compare with synthetic standards to deconvolute spectral noise .

Q. Basic Safety & Handling

Q. Q: What are essential safety protocols for handling this compound?

A: Follow:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust.
  • Storage: Separate from oxidizing agents and acids in labeled, airtight containers .

Q. Advanced Storage Compatibility

Q. Q: How should this compound be stored with other reagents to prevent degradation?

A: Classify by reactivity:

  • Incompatible Groups: Halogenated organics, strong acids (risk of exothermic decomposition).
  • Compatible Groups: Neutral aromatics, deuterated solvents (e.g., DMSO-d6).
  • Monitoring: Regular FT-IR checks for amine oxidation (e.g., carbonyl formation) .

Q. Basic Research Applications

Q. Q: How is this compound utilized as an internal standard in metabolomics?

A: It serves as:

  • MS Internal Standard: Spiked into biological samples to normalize quantification of endogenous diamines.
  • Matrix Effects Correction: Compensates for ion suppression/enhancement in complex samples .

Q. Advanced Pathway Tracking

Q. Q: Can this compound trace metabolic flux in cancer studies?

A: Yes. Applications include:

  • Isotopic Tracer Studies: Incubate with cancer cell lines to track polyamine biosynthesis (e.g., spermidine pathways).

  • LC-MS/MS Workflow:

    ParameterValue
    ColumnC18 reverse-phase
    Mobile Phase0.1% Formic acid/MeOH
    IonizationESI (+)

.

Q. Data Contradiction Analysis

Q. Q: How to address conflicting results in deuteration efficiency studies?

A: Apply:

  • Cross-Validation: Compare NMR, MS, and elemental analysis data.
  • Error Source Identification: Check for residual moisture (protonates deuterated amines) or catalytic poisoning.
  • Iterative Refinement: Adjust reaction time/temperature iteratively based on kinetic models .

Q. Structural Analysis Challenges

Q. Q: What crystallographic challenges arise with deuterated diamines?

A: Issues include:

  • Deuterium Scattering: Weak X-ray diffraction signals; neutron diffraction is preferred but resource-intensive.
  • Disorder Modeling: Deuteration sites may require constrained refinement in SHELXL .

Properties

IUPAC Name

3,4,5,6-tetradeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291765-93-0
Record name 1,2-DIAMINOBENZENE (D4, 98%)
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Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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